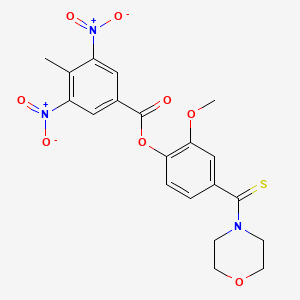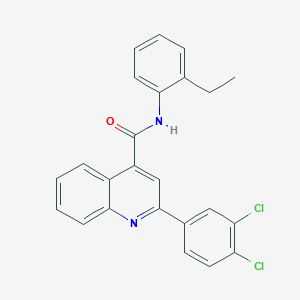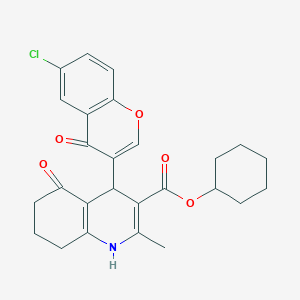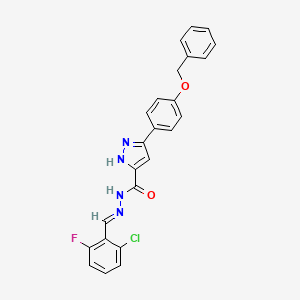
2-Methoxy-4-(morpholin-4-ylcarbonothioyl)phenyl 4-methyl-3,5-dinitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-4-(morpholine-4-carbothioyl)phenyl 4-methyl-3,5-dinitrobenzoate is a complex organic compound that features a combination of methoxy, morpholine, carbothioyl, and dinitrobenzoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(morpholine-4-carbothioyl)phenyl 4-methyl-3,5-dinitrobenzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the core phenyl ring substituted with methoxy and morpholine-4-carbothioyl groups. This can be achieved through a series of nucleophilic substitution and coupling reactions. The final step involves the esterification of the phenyl derivative with 4-methyl-3,5-dinitrobenzoic acid under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-(morpholine-4-carbothioyl)phenyl 4-methyl-3,5-dinitrobenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro groups can be reduced to amines under hydrogenation conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-Methoxy-4-(morpholine-4-carbothioyl)phenyl 4-methyl-3,5-dinitrobenzoate has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(morpholine-4-carbothioyl)phenyl 4-methyl-3,5-dinitrobenzoate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of nitro groups suggests potential involvement in redox reactions, while the morpholine and carbothioyl groups may contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-(morpholine-4-carbothioyl)phenyl 3-chlorobenzoate: Similar structure but with a chlorobenzoate group instead of a dinitrobenzoate group.
2-Methoxy-4-(morpholine-4-carbothioyl)phenyl 4-acetamidobenzenesulfonate: Contains an acetamidobenzenesulfonate group instead of a dinitrobenzoate group.
Uniqueness
The uniqueness of 2-Methoxy-4-(morpholine-4-carbothioyl)phenyl 4-methyl-3,5-dinitrobenzoate lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both methoxy and dinitrobenzoate groups provides a balance of electron-donating and electron-withdrawing effects, making it a versatile compound for various applications.
Properties
Molecular Formula |
C20H19N3O8S |
|---|---|
Molecular Weight |
461.4 g/mol |
IUPAC Name |
[2-methoxy-4-(morpholine-4-carbothioyl)phenyl] 4-methyl-3,5-dinitrobenzoate |
InChI |
InChI=1S/C20H19N3O8S/c1-12-15(22(25)26)9-14(10-16(12)23(27)28)20(24)31-17-4-3-13(11-18(17)29-2)19(32)21-5-7-30-8-6-21/h3-4,9-11H,5-8H2,1-2H3 |
InChI Key |
OJUBWSRJQSSIBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])C(=O)OC2=C(C=C(C=C2)C(=S)N3CCOCC3)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11657576.png)
![4-Tert-butyl-N-{[4-(3-methylphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-YL]methyl}benzamide](/img/structure/B11657580.png)
![N-(1,3-benzodioxol-5-yl)-2-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B11657592.png)

![Ethyl {[4-oxo-3-(2-phenylethyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B11657605.png)
![2-Amino-6-{[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl}-4-(4-methoxyphenyl)pyridine-3,5-dicarbonitrile](/img/structure/B11657610.png)
![N-[(2Z)-2-{[(2-methoxyphenyl)carbonyl]amino}-3-phenylprop-2-enoyl]leucine](/img/structure/B11657614.png)


![N'-[(E)-furan-2-ylmethylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11657634.png)
![N-benzyl-N-(4-{[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B11657637.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(furan-2-yl)ethylidene]acetohydrazide](/img/structure/B11657638.png)
![N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11657639.png)
![2-Amino-4-(3-fluorophenyl)-6-{[2-(naphthalen-2-yl)-2-oxoethyl]sulfanyl}pyridine-3,5-dicarbonitrile](/img/structure/B11657641.png)
